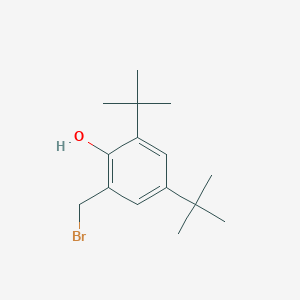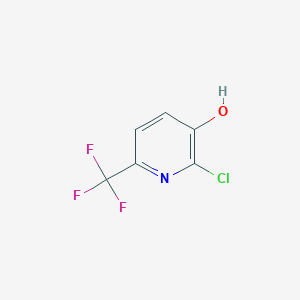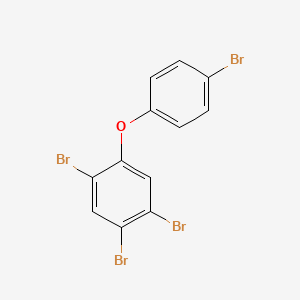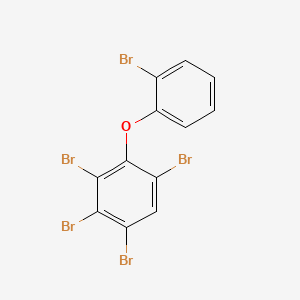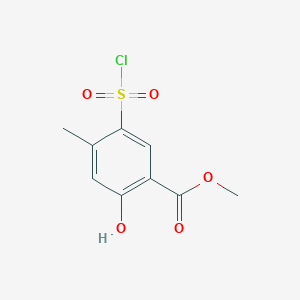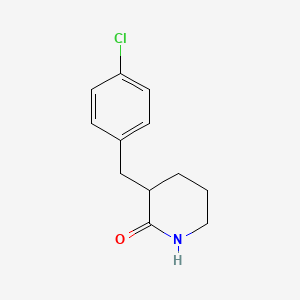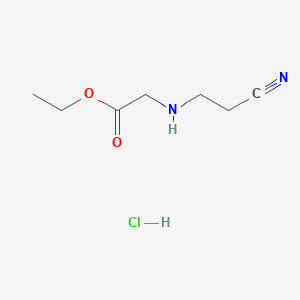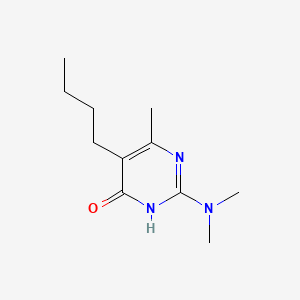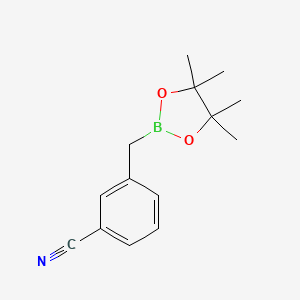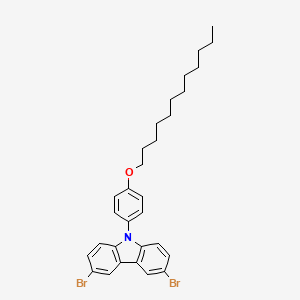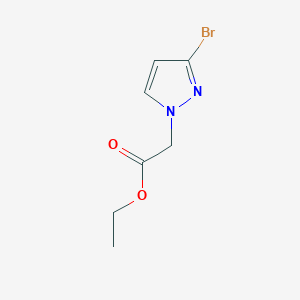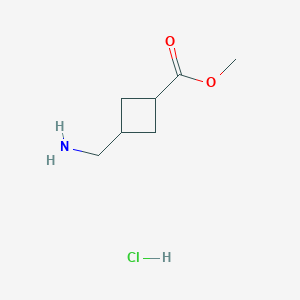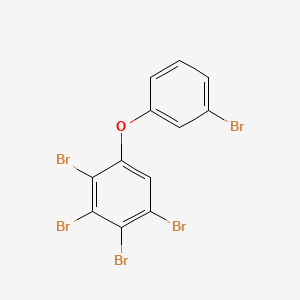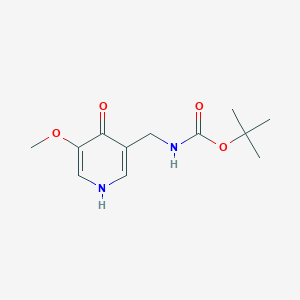
Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate
Übersicht
Beschreibung
Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate is a chemical compound with the molecular formula C12H18N2O4 . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate is 254.28 . The SMILES string representation of its structure is COc1cncc(CNC(=O)OC©©C)c1O .Physical And Chemical Properties Analysis
Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate is a solid . Its molecular weight is 254.28 , and its molecular formula is C12H18N2O4 .Wissenschaftliche Forschungsanwendungen
Solar Cell Efficiency Enhancement
One notable application of derivatives similar to tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate is in the field of dye-sensitized solar cells (DSSCs). The addition of 4-tert-butylpyridine (4TBP) to redox electrolytes in DSSCs, for instance, significantly improves their performance. This enhancement is attributed to a shift in the TiO2 band edge towards negative potentials and an increase in electron lifetime, which collectively contribute to a higher open-circuit potential and more efficient solar energy conversion (Boschloo et al., 2006). These findings suggest potential roles for structurally related compounds in optimizing DSSC efficiency by modifying surface charge and electron recombination dynamics.
Foldamer Research
In the realm of molecular design, tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate-related compounds serve as precursors in foldamer research. Specifically, Boc-AzAla-Ala-OMe, a compound with a similar structural motif, has been explored for its role in developing a new class of foldamers based on aza/α-dipeptide oligomerization. This research avenue is significant for its implications in the creation of novel biomimetic structures, potentially leading to advancements in drug development, nanotechnology, and materials science (Abbas et al., 2009).
Metabolic Studies
Compounds structurally related to tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate have been subject to metabolic studies in both insects and mammalian models. For example, the metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb) in various species reveals the formation of oxidation products via hydroxylation of tert-butyl and N-methyl groups. These studies are vital for understanding the biotransformation and potential environmental impact of these chemicals (Douch & Smith, 1971).
Chemical Synthesis and Organic Transformation
The versatility of tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate-like compounds extends into organic synthesis and transformation. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related in functionality, have been prepared from aldehydes and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines. These findings underscore the utility of such compounds as building blocks in organic synthesis, enabling the creation of complex molecular architectures for pharmaceuticals, agrochemicals, and material science applications (Guinchard et al., 2005).
Eigenschaften
IUPAC Name |
tert-butyl N-[(5-methoxy-4-oxo-1H-pyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-6-8-5-13-7-9(17-4)10(8)15/h5,7H,6H2,1-4H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVSXPXBEPDSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CNC=C(C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673874 | |
| Record name | tert-Butyl [(5-methoxy-4-oxo-1,4-dihydropyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-hydroxy-5-methoxypyridin-3-YL)-methylcarbamate | |
CAS RN |
1138444-22-0 | |
| Record name | 1,1-Dimethylethyl N-[(4-hydroxy-5-methoxy-3-pyridinyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(5-methoxy-4-oxo-1,4-dihydropyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



